molecular formula C10H12O2S B3047059 5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid CAS No. 1346672-64-7

5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid

Cat. No. B3047059
CAS RN: 1346672-64-7
M. Wt: 196.27
InChI Key: RXULLQCHITUUFS-UHFFFAOYSA-N
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Description

5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid is a compound that has been used in the synthesis of novel arylidene derivatives . It is a pale-yellow powder .


Synthesis Analysis

The compound has been synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . Benzylidene derivatives of chloro aldehyde were prepared from Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, obtained from condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .


Molecular Structure Analysis

The molecular structure of the compound was characterized by nuclear magnetic resonance (NMR), infrared (IR), and mass spectroscopy and X-ray single-crystal analysis .


Chemical Reactions Analysis

The compound has been used in the synthesis of novel arylidene derivatives . These derivatives were synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid .


Physical And Chemical Properties Analysis

The compound is a pale-yellow powder . It has a melting point of 82–85 °C . The compound was characterized by NMR, IR, and mass spectroscopy .

Scientific Research Applications

Corrosion Inhibitors

Thiophene derivatives, including “5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid”, are utilized in industrial chemistry and material science as corrosion inhibitors . They can protect metals from corrosion, which is a significant issue in many industries.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of OLEDs . OLEDs are used in various display and lighting technologies due to their high efficiency and flexibility.

Organic Field-Effect Transistors (OFETs)

Thiophene-based compounds are also used in the development of OFETs . OFETs are essential components in flexible electronic devices.

Pharmaceutical Applications

Thiophene derivatives exhibit many pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . Therefore, “5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid” could potentially be used in the development of new drugs.

Synthesis of Arylidene Derivatives

A series of novel arylidene derivatives of “5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid” were synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . These derivatives could have potential applications in various fields.

Mechanism of Action

The synthesized compounds were screened for their in vitro antimicrobial and antifungal activity . Good antimicrobial activity, especially against methicillin-resistant Staphylococcus aureus, was observed for most of the compounds tested .

Future Directions

The compound has shown good antimicrobial activity, especially against methicillin-resistant Staphylococcus aureus . This suggests that it may be a potential candidate for future drug discovery and development .

properties

IUPAC Name

5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-10(2)4-6-3-7(9(11)12)13-8(6)5-10/h3H,4-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXULLQCHITUUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1)SC(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001160069
Record name 5,6-Dihydro-5,5-dimethyl-4H-cyclopenta[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid

CAS RN

1346672-64-7
Record name 5,6-Dihydro-5,5-dimethyl-4H-cyclopenta[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346672-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-5,5-dimethyl-4H-cyclopenta[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 131c (16.0 g, 71.0 mmol) in propan-2-ol (200 mL), tetrahydrofuran (200 mL), and water (200 mL) was added lithium hydroxide (6.82 g, 284 mmol). See FIG. 15. The reaction mixture was heated at 65° C. for 5 h. The organic solvents were removed under reduced pressure. The pH of the residue was adjusted to 1.0 with hydrochloride acid (12M). The precipitate was collected by filtration and dried in vacuo to afford 131d (12.0 g, 86%) as a white solid. MS-ESI: [M+H]+ 196.9
Name
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
6.82 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Yield
86%

Synthesis routes and methods II

Procedure details

In a 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and reflux condenser, 106b (4.00 g, 17.8 mmol) was dissolved in ethanol (50 mL). THF (50 mL), water (50 mL) and lithium hydroxide (854 mg, 35.6 mmol) were added, and the mixture was stirred at 60° C. for 4 h. After this time the reaction was cooled to room temperature and acidified with 2M hydrochloric acid to pH 1.5, and then extracted with ethyl acetate (2×200 mL). The organic layers were combined, washed with water (2×100 mL), followed by brine (100 ml) and dried over sodium sulfate. The drying agent was then separated by filtration. After evaporating the resulting filtrate, 106c was obtained in 91% yield (3.2 g) as a white solid: mp 170-172° C.; 1H NMR (300 MHz, CDCl3) δ 12.77 (s, 1H), 7.46 (s, 1H), 2.71 (s, 2H), 2.53 (s, 2H), 1.20 (s, 6H); MS (ESI−) m/z 195.0
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
854 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid
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5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid
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5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid
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Reactant of Route 5
5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid
Reactant of Route 6
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5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid

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